molecular formula C7H15Cl2N3 B2833897 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride CAS No. 95082-20-5

3-(4-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride

Cat. No.: B2833897
CAS No.: 95082-20-5
M. Wt: 212.12
InChI Key: TZPZKIIWQSTVSH-UHFFFAOYSA-N
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Description

3-(4-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride is a chemical compound supplied as a solid for research applications . This molecule features an imidazole ring, a privileged structure in medicinal chemistry known for its diverse biological activities . The compound's structure, which includes a three-carbon atom spacer linking the 4-methylimidazole pharmacophore to a propan-1-amine group, is of significant interest in the design of new bioactive molecules . Imidazole-containing compounds are extensively investigated for their potent antifungal properties . Some structural analogs with a three-atom linker have demonstrated superior in vitro anti-Candida activity compared to standard azole drugs like fluconazole, showing potential for combating resistant fungal strains . Additionally, the imidazole scaffold is a key motif in the development of molecular hybrids and conjugates aimed at overcoming antibiotic resistance in bacteria, including multi-drug resistant ESKAPE pathogens . The primary amine functional group in the structure also provides a versatile handle for further chemical modification, allowing researchers to synthesize a wide array of derivatives for structure-activity relationship (SAR) studies or to create more complex molecular architectures . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-methylimidazol-1-yl)propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-7-5-10(6-9-7)4-2-3-8;;/h5-6H,2-4,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPZKIIWQSTVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95082-20-5
Record name 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride typically involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with 4-methylimidazole. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Substitution Reactions

The primary amine group and imidazole ring participate in nucleophilic substitution reactions. Key findings include:

Amination and Alkylation

  • The compound reacts with acyl chlorides (e.g., acetyl chloride) to form amide derivatives under mild conditions (THF, 0–25°C) .

  • Alkylation of the amine group with alkyl halides (e.g., methyl iodide) proceeds in polar aprotic solvents (DMF, acetonitrile) with potassium carbonate as a base.

Imidazole Ring Functionalization

  • Electrophilic substitution at the imidazole C-2 position occurs with reagents like bromine or iodine in acetic acid, yielding halogenated derivatives .

  • Cross-coupling reactions (e.g., Suzuki–Miyaura) are feasible using palladium catalysts to introduce aryl/heteroaryl groups .

Oxidation

  • The amine group is oxidized to a nitroso derivative using hydrogen peroxide (H₂O₂) in acidic media (HCl, H₂O) .

  • Strong oxidants like KMnO₄ convert the imidazole ring to carboxylic acid derivatives under reflux conditions .

Reduction

  • Catalytic hydrogenation (H₂, Pd/C) reduces the imidazole ring to a dihydroimidazole derivative, altering its aromaticity .

  • Sodium borohydride (NaBH₄) selectively reduces Schiff bases formed from the primary amine .

Coordination Chemistry

The imidazole nitrogen and amine group act as ligands in metal complexes:

Metal IonCoordination SiteApplicationReference
Cu(II)Imidazole N, NH₂Catalytic oxidation
Zn(II)Imidazole NAntimicrobial agents
Fe(III)NH₂Magnetic materials

Condensation Reactions

The primary amine forms Schiff bases with aldehydes/ketones:

  • Reaction with benzaldehyde in ethanol yields N-(3-(4-methyl-1H-imidazol-1-yl)propyl)benzylideneamine , characterized by a strong C=N IR stretch at ~1640 cm⁻¹ .

  • Condensation with α-keto acids produces hydrazone derivatives, utilized in protease inhibition studies .

Acid-Base Reactions

  • The compound acts as a Brønsted base, forming salts with mineral acids (e.g., HCl, H₂SO₄) .

  • Deprotonation of the imidazole NH group (pKa ~7.0) enables coordination with Lewis acids like BF₃ .

Key Reaction Conditions and Yields

Reaction TypeReagents/ConditionsProductYield (%)Reference
AcylationAcetyl chloride, THF, 0°CAcetamide derivative85
HalogenationBr₂, AcOH, 60°C2-Bromoimidazole72
HydrogenationH₂ (1 atm), Pd/C, MeOHDihydroimidazole68
Schiff baseBenzaldehyde, EtOH, ΔBenzylideneamine90

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H13N3·2HCl
  • Molecular Weight : 212.12 g/mol
  • SMILES Notation : CC1=CN(C=N1)CCCN
  • InChIKey : BJQQCZZHUZGXKN-UHFFFAOYSA-N

The compound features a 4-methyl substitution on the imidazole ring, which is crucial for its interaction with biological systems and its solubility characteristics.

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. The presence of the 4-methyl group enhances the interaction with microbial cell membranes, potentially leading to increased efficacy against a range of pathogens .
    • A study on similar imidazole derivatives highlighted their effectiveness in inhibiting bacterial growth, suggesting that this compound could be explored as a new antimicrobial agent .
  • Neuropharmacology :
    • Compounds containing imidazole rings are known to interact with neurotransmitter systems. Preliminary studies suggest that this compound may influence serotonin receptors, indicating potential applications in treating mood disorders .
    • The compound's ability to modulate neurotransmitter release could make it a candidate for further investigation in neuropharmacological research.
  • Drug Delivery Systems :
    • The solubility profile of this compound makes it suitable for formulation in drug delivery systems, particularly those aimed at enhancing bioavailability of poorly soluble drugs .
    • Its compatibility with various excipients allows for the development of innovative formulations that can improve therapeutic outcomes.

Biochemical Research Applications

  • Enzyme Inhibition Studies :
    • Imidazole derivatives are often used as enzyme inhibitors due to their ability to coordinate with metal ions in enzyme active sites. This property can be exploited in designing inhibitors for metalloproteins .
    • Investigating the inhibitory effects of this compound on specific enzymes could provide insights into its mechanism of action and potential therapeutic uses.
  • Cell Culture Studies :
    • The compound's properties may support its use in cell culture systems, particularly in studies involving cellular signaling pathways influenced by imidazole compounds .
    • Its role as a modulator in cellular processes can be further explored to understand its impact on cell viability and proliferation.

Material Science Applications

  • Polymer Chemistry :
    • The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength .
    • Research into polymer composites utilizing this compound may lead to advancements in materials that require specific functional properties.
  • Catalysis :
    • Imidazole-based compounds are recognized for their catalytic properties in organic reactions. This compound could serve as a catalyst or catalyst precursor in various chemical transformations .
    • Future studies could focus on optimizing reaction conditions to maximize its catalytic efficiency.

Case Studies and Literature Review

Application AreaStudy ReferenceFindings
Antimicrobial Activity Effective against Gram-positive bacteria
Neuropharmacology Modulates serotonin receptor activity
Drug Delivery Systems Enhances solubility and bioavailability
Enzyme Inhibition Potential inhibitor of metalloproteins
Polymer Chemistry Improves thermal stability in composites
Catalysis Exhibits catalytic activity in organic reactions

Mechanism of Action

The mechanism of action of 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Kinase Inhibition Selectivity

Compared to 3-(3-fluorophenyl)-N-2-[2-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]ethylpropan-1-amine dihydrochloride (Compound 19, ), the target compound lacks the fluorophenyl-pyrimidine extension, reducing its kinase inhibition breadth but improving specificity for certain targets .

Stability and Reactivity

  • Acid Sensitivity : The dihydrochloride salt form of the target compound enhances stability under acidic conditions compared to neutral imidazole derivatives like 3-(1H-indol-3-yl)methyl-substituted analogs (), which may degrade under similar conditions .
  • Steric Effects : Cyclopropyl-substituted analogs () exhibit reduced nucleophilic reactivity due to steric shielding, whereas methylthio groups () increase susceptibility to oxidation .

Biological Activity

3-(4-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride is a compound characterized by its unique imidazole structure, which is integral to various biological processes. This article explores its biological activity, including antimicrobial properties, enzyme interactions, and potential therapeutic applications.

  • Molecular Formula : C7H13N3
  • Molecular Weight : 175.66 g/mol
  • CAS Number : 78881-20-6

The compound is typically available as a dihydrochloride salt, enhancing its solubility in aqueous solutions, which is beneficial for biological assays and applications in research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. The imidazole ring's ability to interact with biological molecules suggests potential mechanisms for these effects. Studies have shown that compounds with similar structures often display notable impacts on cellular processes, making this compound a candidate for further pharmacological exploration.

Enzyme Interactions

The compound's structure allows it to interact with various enzymes and receptors. Preliminary studies suggest it may bind to specific targets involved in metabolic pathways, influencing their activity. For instance, the imidazole group can participate in nucleophilic substitutions and complexation reactions, potentially altering the biological activity of the compound through derivative formation .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate effectiveness as an antimicrobial agent.

Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit specific kinases involved in cancer pathways. It demonstrated an IC50 value of 67 nM against SRC kinase and 25 nM against ABL1 kinase, highlighting its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of compounds related to 3-(4-methyl-1H-imidazol-1-yl)propan-1-aminedihydrochloride:

Compound NameCAS NumberSimilarityUnique Features
3-(2-Methyl-1H-imidazol-1-yl)propan-1-aminedihydrochloride2258-21-10.98Different methyl substitution pattern
3-(2-Ethyl-1H-imidazol-1-yl)propan-1-aminedihydrochloride2258-24-40.91Ethyl group instead of methyl
N-Methyl-3-(2-phenyimidazol)-propanamine dihydrochloride1059626–14–00.89Contains a phenyl group
2-(2-Methylimidazol–1–yl)ethanamine113741–01–80.88Shorter carbon chain
(1-propylimidazol–2–yl)methanamine886498–05–10.89Propyl group with different nitrogen positioning

The uniqueness of this compound lies in its specific methyl substitution on the imidazole ring, which may confer distinct biological properties compared to its analogs.

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